molecular formula C8H6BrFO3 B1394001 (2-Bromo-5-fluorophenoxy)acetic acid CAS No. 874804-04-3

(2-Bromo-5-fluorophenoxy)acetic acid

Cat. No. B1394001
M. Wt: 249.03 g/mol
InChI Key: LDKGNTPFIVWMGO-UHFFFAOYSA-N
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Description

“(2-Bromo-5-fluorophenoxy)acetic acid” is a unique chemical compound with the empirical formula C8H6BrFO3 and a molecular weight of 249.03 . It is provided in solid form .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-5-fluorophenoxy)acetic acid” is represented by the SMILES string OC(COC1=CC(F)=CC=C1Br)=O . The InChI key for this compound is LDKGNTPFIVWMGO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-Bromo-5-fluorophenoxy)acetic acid” is a solid at room temperature . The compound is provided in powder form .

Scientific Research Applications

Crystal Structure and Stability Analysis

  • Synthesis and Analysis : The compound 2-(4-fluorophenoxy) acetic acid, a structurally similar compound to (2-Bromo-5-fluorophenoxy)acetic acid, was synthesized for crystal structure elucidation. It provided insights into its crystallization, molecular stability, and reactivity through Density Functional Theory (DFT) studies (Prabhuswamy et al., 2021).

Biological and Chemical Analysis

  • pH Sensitive Probes : Fluorinated analogs of o-aminophenol, which include structural elements similar to (2-Bromo-5-fluorophenoxy)acetic acid, have been developed as pH-sensitive probes. These compounds exhibited negligible affinity for physiological levels of other ions, indicating their potential in precise biological measurements (Rhee, Levy, & London, 1995).

Antioxidant Activity

  • Natural Bromophenols : Research on marine red alga revealed naturally occurring bromophenols with structures resembling (2-Bromo-5-fluorophenoxy)acetic acid. These compounds showed potent antioxidant activities, suggesting the potential of similar structures in antioxidant applications (Li, Li, Gloer, & Wang, 2011).

Structural and Reactivity Studies

  • Hydrogen Bonding in Salts : The study of morpholinium salts of phenoxyacetic acid analogs, including (4-fluorophenoxy)acetic acid, showed patterns of hydrogen bonding. This research contributes to understanding the molecular interactions and stability of similar compounds (Smith & Lynch, 2015).

Potential Applications in Medicinal Chemistry

  • Aldose Reductase Inhibitors : A novel series of (2-arylcarbamoyl-phenoxy)-acetic acid aldose reductase inhibitors were developed for treating chronic diabetic complications. These compounds, sharing a similar core structure with (2-Bromo-5-fluorophenoxy)acetic acid, showed high binding affinity and specificity (Van Zandt et al., 2004).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word 'Warning’ . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(2-bromo-5-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKGNTPFIVWMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296681
Record name 2-(2-Bromo-5-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-fluorophenoxy)acetic acid

CAS RN

874804-04-3
Record name 2-(2-Bromo-5-fluorophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-5-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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